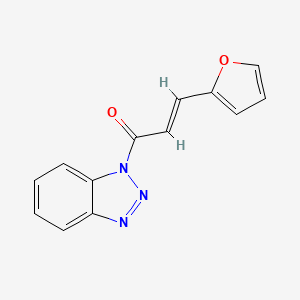
2-(4-Chloro-3-methylphenoxy)butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves the reaction of 4-chloro-3-methylphenol with butanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like benzene or toluene at room temperature with stirring . The crude product is then purified by recrystallization from ethanol to obtain the final compound as pale brown needles .
化学反应分析
2-(4-Chloro-3-methylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include pyridine, benzene, toluene, and triethylamine . The major products formed from these reactions are amides, carboxylic acids, and alcohols.
科学研究应用
2-(4-Chloro-3-methylphenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-(4-Chloro-3-methylphenoxy)butanoyl chloride can be compared with other similar compounds such as:
2-(2-Chlorophenoxy)butanoyl chloride: Similar in structure but with a chlorine atom at the 2-position instead of the 4-position.
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride: Similar in structure but with an additional methyl group at the 5-position and a propanoyl group instead of a butanoyl group.
2-(Biphenyl-4-yloxy)butanoyl chloride: Similar in structure but with a biphenyl group instead of a chloromethylphenoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their structures.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJEVJJIPCPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
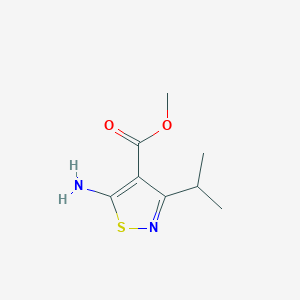
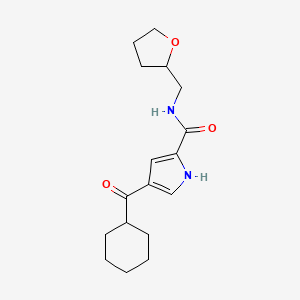
![4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile](/img/structure/B2623729.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2623730.png)
![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)
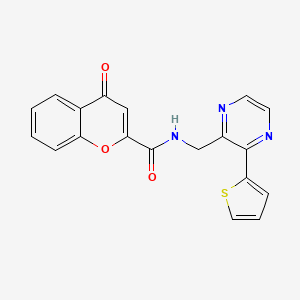
![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2623733.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)
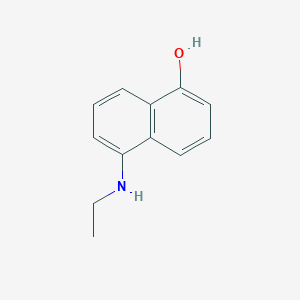
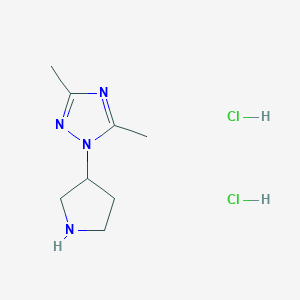
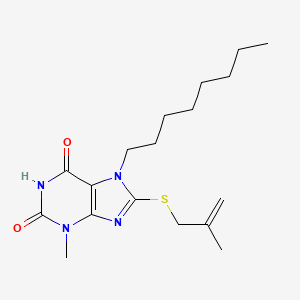
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)
